(4E)-2-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-[2-(quinolin-6-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-2-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-[2-(quinolin-6-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-[2-(quinolin-6-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps. The process begins with the preparation of the hydrazine derivative, followed by the formation of the pyrazolone ring. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid. The temperature and duration of the reactions are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in a consistent and high-quality product.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-[2-(quinolin-6-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, and organic solvents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, (4E)-2-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-[2-(quinolin-6-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.
Industry
In industrial applications, the compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for creating specialized coatings, adhesives, and other products.
Mechanism of Action
The mechanism of action of (4E)-2-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-[2-(quinolin-6-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazine derivatives and pyrazolone-based molecules. Examples include:
- 2-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-[2-(quinolin-6-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one
- 2-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-[2-(quinolin-6-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
What sets (4E)-2-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-[2-(quinolin-6-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C21H19N5O3 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-(quinolin-6-yldiazenyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H19N5O3/c1-29-17-7-4-14(5-8-17)19-20(21(28)26(25-19)11-12-27)24-23-16-6-9-18-15(13-16)3-2-10-22-18/h2-10,13,25,27H,11-12H2,1H3 |
InChI Key |
ROPLWPAFNZKGEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=O)N(N2)CCO)N=NC3=CC4=C(C=C3)N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.